An In-Depth Technical Guide to 2-Morpholino-4,6-difluoropyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Morpholino-4,6-difluoropyrimidine: Properties, Synthesis, and Applications
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for the design of molecules that can modulate biological processes. When functionalized with fluorine atoms and a morpholine moiety, the resulting compound, 2-Morpholino-4,6-difluoropyrimidine, emerges as a building block of significant strategic value.
The morpholine ring is a privileged pharmacophore, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[2][3] Simultaneously, the introduction of fluorine atoms can profoundly influence a molecule's metabolic profile and binding affinity to target proteins.[4] This guide provides a detailed exploration of the chemical properties of 2-Morpholino-4,6-difluoropyrimidine, offering insights into its synthesis, reactivity, and potential as a key intermediate in the development of next-generation therapeutics.
Compound Identification and Core Properties
Precise identification is critical for any chemical entity. The core attributes of 2-Morpholino-4,6-difluoropyrimidine are summarized below. While extensive experimental data is not widely published, a combination of data from closely related analogs and computational predictions provides a solid foundation for its characteristics.
| Identifier | Value |
| IUPAC Name | 4-(4,6-difluoropyrimidin-2-yl)morpholine |
| CAS Number | 688050-70-2 |
| Molecular Formula | C₈H₉F₂N₃O |
| Molecular Weight | 201.18 g/mol |
| Canonical SMILES | C1COCC1N2C(=NC(=CC(=N2)F)F) |
Physicochemical and Computed Properties
The physical state and solubility are critical parameters for reaction setup and purification. The following table includes predicted properties that inform its handling and reactivity.
| Property | Value / Observation | Source |
| Topological Polar Surface Area | 44.24 Ų | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Rotatable Bonds | 1 | Predicted |
| LogP | 0.88 | Predicted |
| Solubility | Likely soluble in common organic solvents like DCM, THF, Ethyl Acetate. | Inferred |
Synthesis and Reaction Mechanism
The primary route to 2-Morpholino-4,6-difluoropyrimidine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic rings.
Causality of the Synthetic Approach
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions. This electronic arrangement makes these positions highly electrophilic and thus susceptible to attack by nucleophiles. The fluorine atoms also serve as excellent leaving groups, facilitating the substitution reaction.
The most logical and efficient precursor for this synthesis is 2,4,6-trifluoropyrimidine.[5] Morpholine, a secondary amine, acts as the nucleophile. The reaction is typically regioselective, with the C2 position being less reactive than the C4 and C6 positions, allowing for a clean substitution.
Experimental Protocol: Synthesis via SNAr
This protocol describes a self-validating system for the synthesis, where progress can be monitored to ensure completion before proceeding to purification.
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4,6-trifluoropyrimidine (1.0 eq).
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Solvent & Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent such as acetonitrile or THF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
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Nucleophile Addition: Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The consumption of the starting material validates that the reaction has proceeded.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the crude residue between an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.
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Extraction & Drying: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 2-Morpholino-4,6-difluoropyrimidine. The purity of the final product, confirmed by NMR, validates the success of the purification step.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is energetically favorable due to the formation of a resonance-stabilized intermediate.
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Nucleophilic Attack (Addition): The nitrogen atom of morpholine attacks one of the electron-deficient carbons (C4 or C6, which are equivalent in the starting material, but substitution occurs at C2 in 2,4,6-trifluoropyrimidine), breaking the aromaticity of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen and fluorine atoms of the ring, stabilizing the intermediate.
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Leaving Group Elimination: The fluoride ion, an excellent leaving group, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring, yielding the final substituted product.
Spectroscopic Analysis
Structural elucidation relies on a combination of spectroscopic techniques. The following data is predicted based on the known chemical shifts of the pyrimidine, morpholine, and fluoro- substituents.[4][6]
| Technique | Expected Observations |
| ¹H NMR | ~ 5.8 - 6.2 ppm: Singlet or triplet (due to coupling with F), 1H (C5-H of pyrimidine ring). ~ 3.7 - 3.9 ppm: Triplet or multiplet, 4H (CH₂-N of morpholine). ~ 3.6 - 3.8 ppm: Triplet or multiplet, 4H (CH₂-O of morpholine). |
| ¹³C NMR | ~ 160 - 165 ppm (d, ¹JCF ≈ 240-260 Hz): C4 and C6 (carbons attached to fluorine). ~ 155 - 160 ppm: C2 (carbon attached to morpholine). ~ 85 - 95 ppm (t, ²JCF ≈ 20-30 Hz): C5 (carbon between the two C-F bonds). ~ 66 - 68 ppm: CH₂-O of morpholine. ~ 43 - 45 ppm: CH₂-N of morpholine. |
| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyrimidines. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 202.08. |
Applications in Medicinal Chemistry and Drug Development
The 2-Morpholino-4,6-difluoropyrimidine scaffold is a confluence of three structural motifs prized in drug discovery.
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The Pyrimidine Core: This heterocycle is a proven scaffold for engaging with a multitude of biological targets, including kinases, proteases, and GPCRs.[1]
-
The Morpholine Group: Often used as a "hinge-binder" in kinase inhibitors, the oxygen atom of the morpholine can form critical hydrogen bonds within an ATP-binding pocket.[7] It also imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for developing viable drug candidates.[2][3]
-
The Difluoro Substituents: The remaining fluorine atoms at the C4 and C6 positions are not merely passive elements. They serve as reactive handles for further functionalization, allowing for the sequential and regioselective introduction of other nucleophiles. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This iterative process is the cornerstone of modern drug optimization, allowing scientists to fine-tune a molecule for optimal potency, selectivity, and pharmacokinetic profile.
Derivatives of morpholinopyrimidines have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and PI3K/Akt/mTOR inhibitors for cancer therapy.[1][8] The title compound is therefore a highly valuable intermediate for the synthesis of such complex and potentially therapeutic molecules.
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